2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene
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Overview
Description
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a methyl and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene typically involves the alkylation of a benzene derivative with a trifluoromethyl group. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure but lacks the trifluoromethyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups instead of trifluoromethyl.
β-Methylisoallylbenzene: Another benzene derivative with different substituents.
Uniqueness
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene, also known by its CAS number 2514942-04-0, is an organic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H11F3
- Molecular Weight : 200.20 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Tubulin-Destabilizing Effects
A study published in Nature demonstrated that derivatives of this compound class can inhibit the polymerization of tubulin in vitro. Specifically, compounds with similar structures were found to have IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent antiproliferative activity. Notably, one derivative demonstrated a significant reduction in tubulin polymerization and induced apoptosis in treated cells .
Enzyme Inhibition
The trifluoromethyl group is known for enhancing the inhibitory potency of compounds against various enzymes. In particular, studies have highlighted the effectiveness of trifluoromethyl-substituted compounds in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases.
Pharmacological Screening
In a pharmacophore screening study, a related compound with a trifluoromethyl group was shown to exhibit high MAO-B inhibitory activity with an IC50 value of 4.7 nM. This suggests that this compound could potentially exhibit similar enzyme inhibition properties .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes such as MAO-B.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their antiproliferative effects.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-7(2)9-5-4-6-10(8(9)3)11(12,13)14/h4-6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHFYADFWGCHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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